molecular formula C11H14FN3O3S B2576242 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034593-04-7

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2576242
CAS No.: 2034593-04-7
M. Wt: 287.31
InChI Key: QDRJEZMREZZWKX-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic compound known for its diverse chemical properties and significant applications in various fields including chemistry, biology, medicine, and industry. The compound consists of a complex structure involving fluoro, methyl, and thiadiazole groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves a multi-step process:

  • Formation of Thiadiazole Ring: : The initial step involves the construction of the thiadiazole ring through the reaction of 2,4-difluoronitrobenzene with thiosemicarbazide under acidic conditions to yield 6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazole.

  • Introduction of the Methyl Group: : The next step introduces the methyl group via alkylation using a suitable methylating agent such as methyl iodide in the presence of a strong base.

  • Attachment of the Ethyl Chain: : The ethyl group is attached through a nucleophilic substitution reaction involving ethylamine and the intermediate compound formed in the previous step.

  • Acetylation: : The final step is acetylation, where the compound undergoes reaction with acetic anhydride to form the acetamide group.

Industrial Production Methods

For large-scale industrial production, optimization of reaction conditions, choice of solvents, and catalysts are crucial to ensure high yield and purity. The process often involves:

  • Continuous flow reactors to enhance reaction efficiency and safety.

  • High-performance liquid chromatography (HPLC) for purification.

  • Use of eco-friendly solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of various oxidized products.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the fluoro position, with reagents like sodium methoxide replacing the fluoro group with a methoxy group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Sodium methoxide, potassium tert-butoxide.

Major Products

Depending on the reaction, the major products include oxidized derivatives, reduced forms of the original compound, and substituted analogs with altered functional groups.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide has significant scientific research applications:

  • Chemistry: : Utilized as a reagent in organic synthesis for the preparation of more complex molecules.

  • Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Applied in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through a specific mechanism:

  • Molecular Targets: : It targets various cellular proteins and enzymes, potentially disrupting their normal function.

  • Pathways Involved: : It interferes with cellular signaling pathways, leading to altered cell behavior, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can be compared with similar thiadiazole compounds:

  • 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole: : Lacks the ethyl chain and acetamide group, leading to different reactivity.

  • 2,2-dioxidobenzo[c][1,2,5]thiadiazole: : Absence of the fluoro and methyl groups alters its chemical properties and applications.

  • 3-methyl-1,2,5-thiadiazole derivatives: : Similar core structure but varies in substituents, resulting in different biological activities.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O3S/c1-8(16)13-5-6-15-11-7-9(12)3-4-10(11)14(2)19(15,17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRJEZMREZZWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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